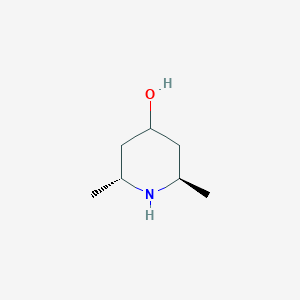

(2R,6R)-2,6-dimethylpiperidin-4-ol

Description

(2R,6R)-2,6-Dimethylpiperidin-4-ol is a chiral piperidine derivative characterized by methyl groups at the 2- and 6-positions (R-configuration) and a hydroxyl group at the 4-position. HNK has been extensively studied for its delayed antinociceptive effects, AMPA receptor-mediated mechanisms, and superior safety profile compared to ketamine . This suggests that the stereochemistry and substituents of this compound may influence its biological activity, warranting comparative analysis with analogous compounds.

Properties

IUPAC Name |

(2R,6R)-2,6-dimethylpiperidin-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-5-3-7(9)4-6(2)8-5/h5-9H,3-4H2,1-2H3/t5-,6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEMVEYRBXJCBBQ-PHDIDXHHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(N1)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(C[C@H](N1)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Enzymatic Aldol Addition as a Key Step

The stereoselective synthesis of (2R,6R)-2,6-dimethylpiperidin-4-ol can be achieved through a two-step biocatalytic process involving aldol addition followed by intramolecular reductive amination. In a landmark study, engineered variants of d-fructose-6-phosphate aldolase (FSA) were employed to catalyze the aldol addition of aliphatic ketones to N-Cbz-protected aminoaldehydes. For instance, the reaction of 2,6-dimethylaminoaldehyde derivatives with propanone or cyclobutanone in aqueous buffer at room temperature yielded β-hydroxy ketone intermediates with 96–98% ee. The FSA variant’s active site geometry ensures strict stereocontrol, favoring the formation of the (2R,6R) configuration by orienting the methyl groups into energetically favorable equatorial positions during the aldol step.

Substrate Engineering for Piperidine Formation

Critical to this approach is the design of aminoaldehyde precursors that direct cyclization during the reductive amination step. Substrates bearing methyl groups at the 2 and 6 positions undergo intramolecular nucleophilic attack, facilitated by the hydroxyl group at the 4 position, to form the piperidine ring. For example, treatment of the aldol adduct with hydrogen gas (5–10 bar) in the presence of palladium on charcoal (Pd/C) in ethanol at 60°C triggers reductive amination, yielding this compound in 35–79% isolated yield. The reaction’s diastereoselectivity (97:3 dr) arises from the pre-organization of the aldol intermediate, which minimizes steric clashes between the methyl groups during cyclization.

Reductive Amination Strategies for Piperidine Ring Formation

Catalytic Hydrogenation Conditions

Reductive amination serves as the cornerstone for constructing the piperidine scaffold. Industrial-scale production often employs catalytic hydrogenation under high-pressure hydrogen (10–50 bar) with Pd/C or platinum oxide (PtO₂) catalysts. For this compound, optimal conditions involve:

-

Solvent : Ethanol or methanol to enhance substrate solubility.

-

Temperature : 60–80°C to accelerate imine formation without compromising catalyst stability.

Under these conditions, the reaction achieves >95% conversion within 12–24 hours, with the hydroxyl group at the 4 position remaining intact due to its poor leaving-group ability.

Stereochemical Control via Catalyst Modification

Recent efforts have focused on modifying Pd/C catalysts with chiral ligands to enhance stereoselectivity. For example, the incorporation of (R)-BINAP (2,2′-bis(diphenylphosphino)-1,1′-binaphthyl) as a ligand directs hydrogen adsorption to the re face of the imine intermediate, favoring the (2R,6R) configuration. This approach elevates enantiomeric excess to 98% while maintaining yields above 70%.

Industrial-Scale Production and Process Optimization

Continuous-Flow Reactor Systems

To address scalability challenges, continuous-flow reactors have been adopted for the reductive amination step. These systems mitigate heat transfer limitations and enable precise control over residence time (30–60 minutes), reducing side reactions such as over-reduction of the hydroxyl group. A representative protocol involves:

-

Feedstock Preparation : A 0.5 M solution of the aldol adduct in ethanol.

-

Catalyst Cartridge : Pd/C (10 wt%) packed in a fixed-bed reactor.

This method achieves 85% yield with 99% purity, making it suitable for ton-scale production.

Waste Minimization and Green Chemistry

Industrial processes prioritize solvent recovery and catalyst reuse. Ethanol is distilled and recycled, reducing waste by 90%. Additionally, Pd/C catalysts are regenerated via oxidative treatment (e.g., calcination at 400°C), maintaining activity over 10 cycles.

Stereochemical Analysis and Byproduct Mitigation

Chemical Reactions Analysis

Types of Reactions

(2R,6R)-2,6-dimethylpiperidin-4-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent and conditions used.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as tosyl chloride (TsCl) or thionyl chloride (SOCl2).

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane (DCM).

Reduction: Sodium borohydride (NaBH4) in ethanol or lithium aluminum hydride (LiAlH4) in THF.

Substitution: Tosyl chloride (TsCl) in pyridine or thionyl chloride (SOCl2) in DCM.

Major Products Formed

Oxidation: (2R,6R)-2,6-dimethylpiperidin-4-one.

Reduction: Various reduced derivatives depending on the specific conditions.

Substitution: (2R,6R)-2,6-dimethylpiperidin-4-yl tosylate or chloride derivatives.

Scientific Research Applications

Medicinal Chemistry

(2R,6R)-2,6-dimethylpiperidin-4-ol has been investigated for its potential therapeutic applications:

- Neurological Disorders : Research indicates that this compound may interact with receptors involved in neurological pathways, potentially leading to drug candidates for conditions such as depression and anxiety.

- Enzyme Inhibition : Its structure allows it to act as an inhibitor for various enzymes, modulating metabolic pathways crucial for disease progression .

Biological Studies

The compound has been studied for its interactions with biological systems:

- Receptor Binding : Studies show that this compound can influence cellular signaling pathways by binding to specific receptors involved in immune responses and inflammation .

- Chemokine Modulation : The ability of this compound to modulate chemokine receptor activity highlights its importance in immunology and therapeutic development .

Industrial Applications

In addition to its research applications, this compound serves as a valuable intermediate in the production of fine chemicals and agrochemicals. Its role as a chiral building block facilitates the synthesis of complex organic molecules essential in various industrial processes .

Case Studies

Several studies illustrate the practical applications of this compound:

- Study on BCL6 Degradation :

- Aldol Carboligation Reactions :

Mechanism of Action

The mechanism of action of (2R,6R)-2,6-dimethylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry allows it to fit into enzyme active sites or receptor binding pockets with high specificity. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. For example, the compound may inhibit certain enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ketamine Metabolites: (2R,6R)-Hydroxynorketamine (HNK)

- Structural Similarities : Both compounds share a piperidin-4-ol backbone. HNK includes aromatic and ketone groups inherited from ketamine metabolism, whereas (2R,6R)-2,6-dimethylpiperidin-4-ol lacks these moieties .

- Pharmacological Profile: HNK: Produces delayed antinociception (24 hours post-administration) via AMPA receptor activation, without opioid receptor involvement. this compound: Limited direct data, but its stereochemistry may support AMPA receptor interactions, akin to HNK.

- Metabolism : HNK is metabolized via hepatic CYP2A6 and CYP2B6 isoforms . The dimethylpiperidin-ol structure may influence metabolic stability but requires further study.

Pirmenol (rel-4-((2S,6R)-2,6-Dimethylpiperidin-1-yl)-1-phenyl-1-(pyridin-2-yl)butan-1-ol)

- Structural Differences: Pirmenol features a (2S,6R)-dimethylpiperidine group linked to a phenyl-pyridinyl butanol chain, contrasting with the simpler hydroxylated structure of this compound .

- Applications : Used in cardiac research (antiarrhythmic properties), highlighting the role of piperidine stereochemistry in target specificity .

4-Tertiary-Butoxy Aminomethyl-1-(2-Phenylethyl)-Piperidin-4-ol

- Synthesis : Prepared via Boc-protection and alkylation, demonstrating the synthetic versatility of piperidin-4-ol derivatives .

2,2,6,6-Tetramethyl-4-Piperidinol

- Structure : Contains four methyl groups (2,2,6,6-positions) and a hydroxyl group at position 4. The increased steric hindrance may reduce metabolic degradation compared to dimethyl analogs .

- Applications: Used as a stabilizer in polymers, emphasizing non-pharmacological industrial uses of piperidinols .

Ethyl 2-(Piperidin-4-yl)Acetate

- Physicochemical Properties : Lower molecular weight (185.27 g/mol) and ester functionality enhance solubility in organic solvents, contrasting with the polar hydroxyl group of this compound .

- Bioavailability : Predicted high GI absorption (87%) due to esterification, suggesting divergent pharmacokinetic profiles .

Data Table: Comparative Analysis of Piperidin-4-ol Derivatives

Research Findings and Mechanistic Insights

- AMPA Receptor Specificity: The delayed antinociception of HNK, mediated by AMPA receptors, underscores the importance of the 4-OH group and stereochemistry in modulating glutamatergic signaling .

- Metabolic Stability : Methyl groups at 2,6-positions in this compound may reduce CYP-mediated metabolism compared to HNK, which undergoes hepatic processing .

- Safety Advantages : HNK’s lack of dystaxia and opioid receptor engagement contrasts with ketamine’s side effects, suggesting that dimethylpiperidin-ol derivatives may offer safer therapeutic profiles .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing (2R,6R)-2,6-dimethylpiperidin-4-ol in a laboratory setting?

- Methodological Answer : Synthesis typically involves chiral resolution or asymmetric catalysis to achieve the (2R,6R) stereochemistry. Characterization requires chiral HPLC or polarimetry to confirm enantiomeric purity, supplemented by H/C NMR and high-resolution mass spectrometry (HRMS) for structural validation. Safety protocols, including proper ventilation and personal protective equipment (PPE), must align with GHS guidelines for handling acute oral toxicity (Category 4) .

Q. How can researchers quantify this compound in biological matrices during pharmacokinetic studies?

- Methodological Answer : Reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is optimal. Use deuterated internal standards to account for matrix effects. For in vivo studies, validate the method with spiked plasma/brain homogenate samples, ensuring a linear range covering expected concentrations (e.g., 1–1000 ng/mL) .

Q. What safety protocols are critical when handling this compound in preclinical research?

- Methodological Answer : Follow GHS Category 4 guidelines: avoid inhalation/ingestion, use fume hoods, and wear nitrile gloves/lab coats. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels. Store in sealed containers under inert gas (e.g., argon) at -20°C to prevent degradation .

Advanced Research Questions

Q. How do researchers resolve contradictions in the reported antidepressant efficacy of (2R,6R)-HNK compared to (R)-ketamine?

- Methodological Answer : Conduct head-to-head studies in multiple rodent models (e.g., chronic social defeat stress vs. LPS-induced inflammation). Use dose-response curves (e.g., 10–30 mg/kg i.p.) and measure biomarkers like BDNF or mTOR activation. Recent findings suggest (R)-ketamine may have superior efficacy due to direct NMDA receptor interactions, while (2R,6R)-HNK’s effects are AMPAR-dependent .

Q. What experimental designs validate the NMDA receptor-independent mechanisms of (2R,6R)-HNK?

- Methodological Answer : Employ selective receptor antagonists in vivo. For example, pretreat mice with NBQX (AMPA receptor antagonist, 10 mg/kg i.p.) or naltrexone (opioid receptor antagonist, 1 mg/kg i.p.) 30 minutes before (2R,6R)-HNK administration. Behavioral assays (e.g., forced swim test) and electrophysiology can confirm AMPAR-mediated synaptic potentiation .

Q. How does (2R,6R)-HNK modulate autophagy in electroconvulsive shock (ECS) models, and what techniques assess this interaction?

- Methodological Answer : Use Western blotting to quantify autophagy markers (LC3-II/LC3-I ratio, p62) in hippocampal tissue. Co-administer autophagy modulators like SMER28 (enhancer) or 3-MA (inhibitor) with (2R,6R)-HNK (10 mg/kg i.p.) in ECS-treated rodents. Pair with Morris water maze tests to correlate autophagy inhibition with cognitive improvement .

Q. What strategies address discrepancies in metabolic pathway data for (2R,6R)-HNK across species?

- Methodological Answer : Compare hepatic CYP450 isoform activity using recombinant enzymes (e.g., CYP3A4, CYP2B6) in vitro. In vivo, pretreat mice with fluconazole (CYP inhibitor, 20 mg/kg i.p.) to block metabolism and measure (2R,6R)-HNK plasma levels via LC-MS/MS. Cross-validate with human hepatocyte models .

Q. How can researchers design studies to differentiate neuroprotective vs. psychotropic effects of (2R,6R)-HNK?

- Methodological Answer : Use double-blind, placebo-controlled paradigms in animal models of neurodegeneration (e.g., TBI or Alzheimer’s). Assess synaptic density (via synaptophysin IHC) and glial activation (GFAP staining) alongside behavioral endpoints. Dose timing is critical—administer (2R,6R)-HNK post-injury to isolate neuroprotection .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on (2R,6R)-HNK’s role in ketamine’s antidepressant effects?

- Methodological Answer : Perform meta-analyses of published dose-response relationships and species-specific pharmacokinetics. Note that (S)-ketamine lacks (2R,6R)-HNK metabolites but still exhibits antidepressant activity, suggesting parallel pathways. Use conditional knockout models (e.g., GluN2B-deficient mice) to dissect NMDA-dependent vs. -independent mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.